molecular formula C21H26ClNO B070378 4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol CAS No. 177170-34-2

4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol

Cat. No. B070378
M. Wt: 343.9 g/mol
InChI Key: KCDVKNLJDSTJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol (referred to as CPMP) is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CPMP is a synthetic compound that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of CPMP is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). CPMP has also been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes.

Biochemical And Physiological Effects

CPMP has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CPMP has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, CPMP has been shown to inhibit the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using CPMP in lab experiments is its low toxicity. CPMP has been shown to have low toxicity in various animal models. Another advantage is its stability, which makes it suitable for long-term experiments. However, CPMP has some limitations in lab experiments. One of the limitations is its solubility, which can make it difficult to dissolve in certain solvents. Another limitation is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of CPMP. One direction is to further investigate its mechanism of action. Another direction is to study its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to optimize the synthesis method of CPMP to reduce its cost and increase its yield.

Synthesis Methods

CPMP can be synthesized using various methods. One of the most common methods is the condensation reaction between 4-chlorobenzaldehyde and 2,6-di-tert-butylphenol in the presence of a catalyst. The resulting product is CPMP. Other methods include the reaction between 4-chlorobenzaldehyde and 2,6-di-tert-butylcatechol in the presence of a catalyst.

Scientific Research Applications

CPMP has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. CPMP has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

177170-34-2

Product Name

4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol

Molecular Formula

C21H26ClNO

Molecular Weight

343.9 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(4-chlorophenyl)iminomethyl]phenol

InChI

InChI=1S/C21H26ClNO/c1-20(2,3)17-11-14(12-18(19(17)24)21(4,5)6)13-23-16-9-7-15(22)8-10-16/h7-13,24H,1-6H3

InChI Key

KCDVKNLJDSTJSQ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CNC2=CC=C(C=C2)Cl)C=C(C1=O)C(C)(C)C

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)C1=CC(=CNC2=CC=C(C=C2)Cl)C=C(C1=O)C(C)(C)C

synonyms

4-[[(4-CHLOROPHENYL)IMINO]METHYL]-2,6-BIS(1,1-DIMETHYLETHYL)-PHENOL

Origin of Product

United States

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